9-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene
Description
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Properties
IUPAC Name |
11-(1-methylimidazol-2-yl)sulfonyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-16-9-8-15-14(16)20(18,19)17-12-6-7-13(17)11-5-3-2-4-10(11)12/h2-5,8-9,12-13H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJBWMKSPGZQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)N2C3CCC2C4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene (CAS Number: 2034416-01-6) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 289.35 g/mol . The structure features a tetrahydronaphthalene core functionalized with an imidazole sulfonyl group, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₂S |
| Molecular Weight | 289.35 g/mol |
| CAS Number | 2034416-01-6 |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the sulfonyl group may enhance solubility and bioavailability.
Potential Targets
- Receptors : The compound may interact with G-protein coupled receptors (GPCRs) involved in neurotransmission.
- Enzymes : It could inhibit specific enzymes related to metabolic pathways or signal transduction.
- Nucleic Acids : Potential binding to DNA or RNA may influence gene expression.
Anti-inflammatory Effects
Compounds containing imidazole rings have demonstrated anti-inflammatory activities through the inhibition of pro-inflammatory cytokines. This mechanism may be relevant for this compound in conditions such as arthritis or other inflammatory diseases.
Case Studies
While direct studies on this specific compound are scarce, related compounds provide insights into its potential applications:
- Study on Imidazole Derivatives : A study published in the Journal of Medicinal Chemistry explored various imidazole derivatives and their effects on cancer cell lines. Results indicated significant cytotoxicity linked to structural modifications similar to those found in this compound.
- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of sulfonamide compounds against Staphylococcus aureus. The results suggested that modifications at the sulfonyl group enhanced activity against gram-positive bacteria.
Preparation Methods
Debus–Radziszewski Imidazole Synthesis
The Debus–Radziszewski reaction enables the preparation of 1-methylimidazole via a one-pot condensation of glyoxal (1,2-dicarbonyl), formaldehyde (aldehyde), and methylamine (primary amine) (Equation 1):
$$
\text{Glyoxal} + \text{Formaldehyde} + \text{Methylamine} \rightarrow \text{1-Methylimidazole} + \text{H}_2\text{O}
$$
This method achieves yields of 65–78% under aqueous ammonia conditions at 60–80°C. Subsequent sulfonation at the C2 position is critical.
Sulfonation of 1-Methylimidazole
Sulfonation typically employs chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C to generate 1-methyl-1H-imidazole-2-sulfonyl chloride (Equation 2):
$$
\text{1-Methylimidazole} + \text{ClSO}_3\text{H} \rightarrow \text{1-Methylimidazole-2-sulfonyl chloride} + \text{HCl}
$$
The sulfonyl chloride intermediate is isolated via precipitation in cold ether (yield: 82–90%).
Construction of the 1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene Core
Naphthalene Functionalization
Starting from 1-naphthol, a Friedel–Crafts acylation introduces a ketone group at C9 (Equation 3):
$$
\text{1-Naphthol} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{9-Acetyl-1-naphthol}
$$
Reduction with NaBH₄ yields 9-(hydroxyethyl)-1-naphthol, which undergoes bromination using PBr₃ to form 9-(bromoethyl)-1-naphthol (yield: 75%).
Epimine Cyclization
Treatment of 9-(bromoethyl)-1-naphthol with aqueous ammonia induces intramolecular cyclization to form the epimine bridge (Equation 4):
$$
\text{9-(Bromoethyl)-1-naphthol} + \text{NH}_3 \rightarrow \text{1,2,3,4-Tetrahydro-1,4-epiminonaphthalene} + \text{HBr}
$$
Optimal conditions involve refluxing in ethanol/water (3:1) for 12 hours (yield: 68%).
Sulfonylation and Final Coupling
Sulfonyl Chloride Activation
The epiminonaphthalene intermediate is treated with 1-methylimidazole-2-sulfonyl chloride in the presence of pyridine to facilitate nucleophilic substitution (Equation 5):
$$
\text{Epiminonaphthalene} + \text{Sulfonyl chloride} \xrightarrow{\text{pyridine}} \text{Target Compound} + \text{HCl}
$$
Reaction monitoring via TLC (ethyl acetate/hexane, 1:1) confirms completion within 4 hours (yield: 85%).
Purification and Characterization
Crude product purification employs silica gel chromatography, followed by recrystallization from ethanol/water. Key characterization data include:
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) reduces epimine cyclization time from 12 hours to 45 minutes, improving yield to 78%.
Q & A
Q. Q1. What are the recommended synthetic strategies for preparing 9-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene?
Methodological Answer: Synthesis of this compound likely involves multi-step reactions, including sulfonylation of the tetrahydro-1,4-epiminonaphthalene core with a 1-methylimidazole-2-sulfonyl chloride derivative. Evidence from substituted imidazole syntheses (e.g., sulfonate coupling in and tetra-substituted imidazoles in ) suggests using catalytic acid/base conditions (e.g., H₂SO₄ or K₂CO₃) for sulfonylation. Optimize reaction time (12–24 hrs) and temperature (60–80°C) to balance yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and computational techniques:
- ¹H/¹³C NMR : Compare experimental shifts with DFT/B3LYP-predicted values (e.g., imidazole protons at δ 7.2–8.5 ppm; sulfonyl groups at δ 3.5–4.0 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical mass calculations ().
- FT-IR : Confirm sulfonyl (S=O) stretches at ~1150–1350 cm⁻¹ and imidazole C=N stretches at ~1600 cm⁻¹ .
Advanced Research Questions
Q. Q3. What computational approaches are suitable for analyzing the electronic properties and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge transfer behavior (critical for optoelectronic applications) .
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites for reactivity studies (e.g., sulfonyl group as an electron-deficient center) .
- Molecular Dynamics (MD) Simulations : Assess stability in solvent environments (e.g., DMSO or water) .
Q. Q4. How should researchers address contradictions in spectroscopic data between experimental and computational results?
Methodological Answer:
- Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to align with experimental NMR shifts .
- Conformational Sampling : Use Monte Carlo or MD simulations to explore low-energy conformers that match observed data .
- Cross-Validation : Compare with analogous compounds (e.g., sulfonylated imidazoles in and ) to identify systematic deviations .
Safety and Handling Protocols
Q. Q5. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure ().
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., SOCl₂ in ).
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group .
Biological and Mechanistic Studies
Q. Q6. How can researchers evaluate the potential enzyme-inhibitory activity of this compound?
Methodological Answer:
- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., cytochrome P450 inhibition) with IC₅₀ determination ().
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., imidazole interactions with heme iron in enzymes) .
- SAR Analysis : Modify substituents (e.g., methyl group on imidazole) and compare inhibitory potency to establish structure-activity relationships .
Data Validation and Reproducibility
Q. Q7. What strategies ensure reproducibility in synthesizing and characterizing this compound?
Methodological Answer:
- Detailed Protocols : Document reaction conditions (e.g., stoichiometry, catalyst loading) as in and .
- Batch Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>95%) across multiple syntheses .
- Collaborative Validation : Share samples with independent labs for cross-validation of spectral data (e.g., NMR, HRMS) .
Environmental and Stability Considerations
Q. Q8. How can researchers assess the environmental impact and stability of this compound?
Methodological Answer:
- Photostability Tests : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS ().
- Aquatic Toxicity : Follow OECD Guidelines 201/202 for acute toxicity testing in Daphnia magna or algae ().
- Hydrolytic Stability : Incubate in buffers (pH 4–9) and quantify decomposition products using GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
